molecular formula C15H20BrNO3 B4145035 2-(4-Bromo-3-methylphenoxy)-1-(2,6-dimethylmorpholin-4-yl)ethanone

2-(4-Bromo-3-methylphenoxy)-1-(2,6-dimethylmorpholin-4-yl)ethanone

Cat. No.: B4145035
M. Wt: 342.23 g/mol
InChI Key: PMNZDSMLSXBIDA-UHFFFAOYSA-N
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Description

2-(4-Bromo-3-methylphenoxy)-1-(2,6-dimethylmorpholin-4-yl)ethanone is an organic compound that features a morpholine ring substituted with a bromo-methylphenoxy group and an acetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-3-methylphenoxy)-1-(2,6-dimethylmorpholin-4-yl)ethanone typically involves the following steps:

    Formation of the Phenoxyacetyl Intermediate: The reaction begins with the bromination of 3-methylphenol to form 4-bromo-3-methylphenol. This intermediate is then reacted with chloroacetyl chloride in the presence of a base to form 4-bromo-3-methylphenoxyacetyl chloride.

    Coupling with Morpholine: The phenoxyacetyl chloride is then reacted with 2,6-dimethylmorpholine under basic conditions to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-3-methylphenoxy)-1-(2,6-dimethylmorpholin-4-yl)ethanone can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the phenoxy group can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the methyl groups.

    Hydrolysis: The acetyl group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.

Major Products

    Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.

    Oxidation: Oxidized products may include carboxylic acids or ketones.

    Reduction: Reduced products may include alcohols or alkanes.

    Hydrolysis: Hydrolysis yields the corresponding carboxylic acid and morpholine derivatives.

Scientific Research Applications

2-(4-Bromo-3-methylphenoxy)-1-(2,6-dimethylmorpholin-4-yl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a lead compound for new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-3-methylphenoxy)-1-(2,6-dimethylmorpholin-4-yl)ethanone involves its interaction with specific molecular targets. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity, leading to changes in cellular signaling pathways.

    Disrupting Cellular Processes: Affecting processes such as DNA replication, protein synthesis, or cell division.

Comparison with Similar Compounds

2-(4-Bromo-3-methylphenoxy)-1-(2,6-dimethylmorpholin-4-yl)ethanone can be compared with other similar compounds, such as:

    4-bromo-3-methylphenoxyacetic acid: Shares the phenoxyacetic acid structure but lacks the morpholine ring.

    2,6-dimethylmorpholine derivatives: Compounds with similar morpholine structures but different substituents.

    Phenoxy herbicides: Compounds like 2,4-dichlorophenoxyacetic acid (2,4-D) that share the phenoxy group but have different functional groups.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(4-bromo-3-methylphenoxy)-1-(2,6-dimethylmorpholin-4-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrNO3/c1-10-6-13(4-5-14(10)16)19-9-15(18)17-7-11(2)20-12(3)8-17/h4-6,11-12H,7-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMNZDSMLSXBIDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)COC2=CC(=C(C=C2)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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